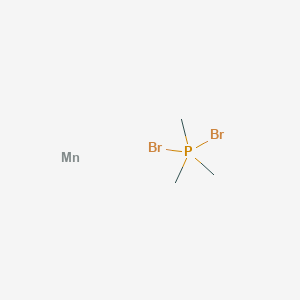
Dibromo(trimethyl)-lambda5-phosphane;manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(trimethyl)-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo(trimethyl)-lambda5-phosphane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(trimethyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(trimethyl)-lambda5-phosphane under controlled conditions. One common method is the direct reaction of manganese halides with dibromo(trimethyl)-lambda5-phosphane in the presence of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(trimethyl)-lambda5-phosphane;manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can yield lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the dibromo(trimethyl)-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or additional ligands like phosphines or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction can produce manganese hydrides or lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, dibromo(trimethyl)-lambda5-phosphane;manganese is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of metal-based drugs. Its ability to interact with biological molecules makes it a candidate for therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism of action of dibromo(trimethyl)-lambda5-phosphane;manganese involves its interaction with molecular targets through coordination chemistry. The manganese center can undergo redox reactions, facilitating electron transfer processes. The dibromo(trimethyl)-lambda5-phosphane ligand stabilizes the metal center and modulates its reactivity. Pathways involved include oxidative addition, reductive elimination, and ligand exchange.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibromo(trimethyl)-lambda5-phosphane;iron
- Dibromo(trimethyl)-lambda5-phosphane;cobalt
- Dibromo(trimethyl)-lambda5-phosphane;nickel
Uniqueness
Compared to similar compounds, dibromo(trimethyl)-lambda5-phosphane;manganese exhibits distinct reactivity due to the unique electronic properties of manganese. Its ability to participate in a wide range of redox reactions and form stable complexes with various ligands sets it apart from its iron, cobalt, and nickel counterparts.
Eigenschaften
CAS-Nummer |
85883-29-0 |
|---|---|
Molekularformel |
C3H9Br2MnP |
Molekulargewicht |
290.82 g/mol |
IUPAC-Name |
dibromo(trimethyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C3H9Br2P.Mn/c1-6(2,3,4)5;/h1-3H3; |
InChI-Schlüssel |
FKUZUBQNSYXROD-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)(C)(Br)Br.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


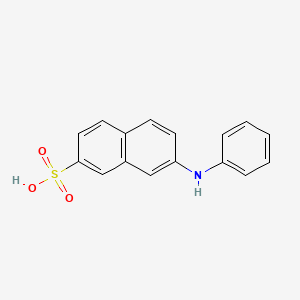
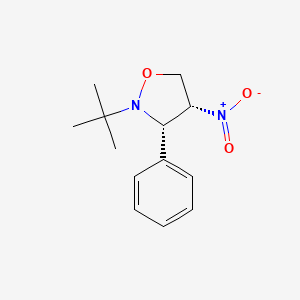
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)



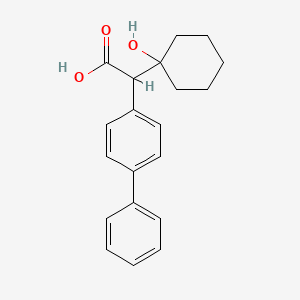
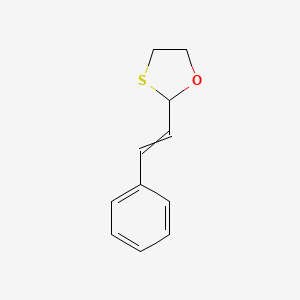
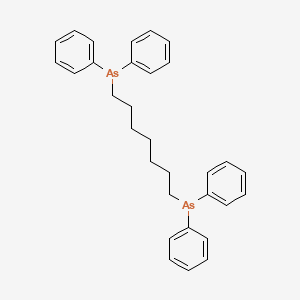
![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)

![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
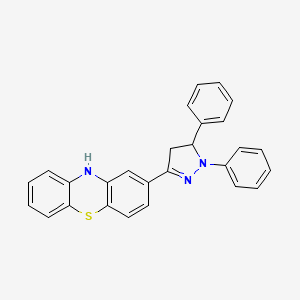
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)
